

# A Comparative Analysis of Monoamine Transporter Affinity for 4-MPM Isomers

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## Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

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This guide provides a detailed comparison of the in vitro monoamine transporter affinity of 4-methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. The data presented is crucial for researchers in pharmacology and drug development studying the structure-activity relationships of novel psychoactive substances.

## Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations ( $IC_{50}$ ) of 4-MPM and its isomers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These values were determined using in vitro uptake inhibition assays in rat brain synaptosomes.[\[1\]](#) Lower  $IC_{50}$  values indicate higher binding affinity.

Compound	DAT $IC_{50}$ ( $\mu M$ )	NET $IC_{50}$ ( $\mu M$ )	SERT $IC_{50}$ ( $\mu M$ )
4-MPM	1.93	0.68	0.26
2-MPM	6.74	0.82	1.23
3-MPM	>10	1.57	>10
Phenmetrazine	0.98	0.55	2.51

Data sourced from Gallagher et al. (2018).[\[1\]](#)

Based on these findings, 4-MPM demonstrates the highest affinity for the serotonin transporter, suggesting potential entactogen-like properties, similar to MDMA.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) In contrast, 2-MPM and 3-MPM show a preference for the norepinephrine transporter, indicating stimulant properties more aligned with the parent compound, phenmetrazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Notably, 4-MPM is approximately 3.5 times more potent than 2-MPM at the dopamine transporter.[\[1\]](#)

## Experimental Protocols

The monoamine transporter affinity of the 4-MPM isomers was evaluated through in vitro uptake inhibition assays using rat brain synaptosomes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This methodology is a standard procedure for characterizing the interaction of compounds with monoamine transporters.

### Preparation of Synaptosomes:

- Male Wistar rats were euthanized, and their brains were rapidly removed.
- The corpus striatum, hippocampus, and cerebral cortex were dissected on ice. These regions are enriched with DAT, SERT, and NET, respectively.
- The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

### Uptake Inhibition Assay:

- Synaptosomes were pre-incubated with various concentrations of the test compounds (4-MPM, 2-MPM, 3-MPM, or phenmetrazine).
- A tritiated monoamine substrate ( $[^3\text{H}]$ dopamine,  $[^3\text{H}]$ serotonin, or  $[^3\text{H}]$ norepinephrine) was then added to the mixture.
- The uptake of the radiolabeled substrate by the transporters was allowed to proceed for a set period.
- The reaction was terminated by rapid filtration, separating the synaptosomes from the incubation medium.

- The amount of radioactivity trapped within the synaptosomes was quantified using liquid scintillation counting.
- The concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled substrate ( $IC_{50}$ ) was calculated from concentration-response curves.

## Experimental Workflow

The following diagram illustrates the workflow for the in vitro monoamine transporter uptake inhibition assay.

### Workflow for Monoamine Transporter Affinity Assay.

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